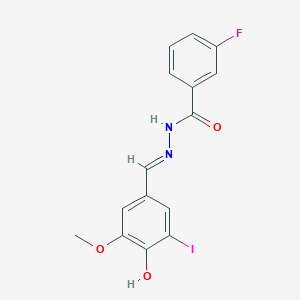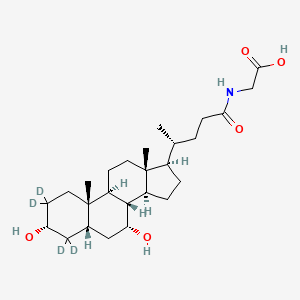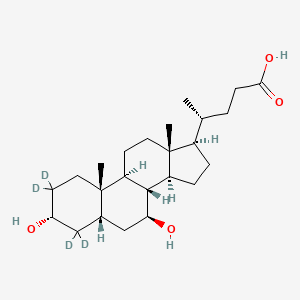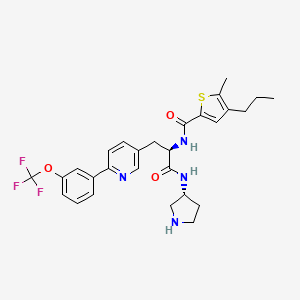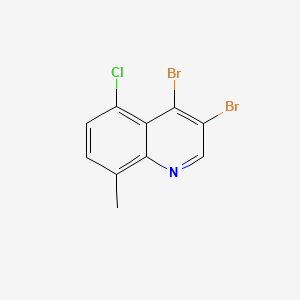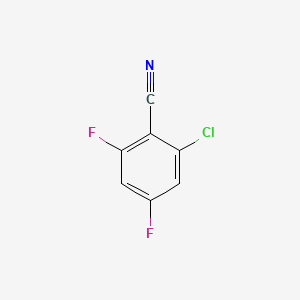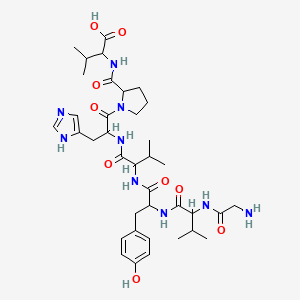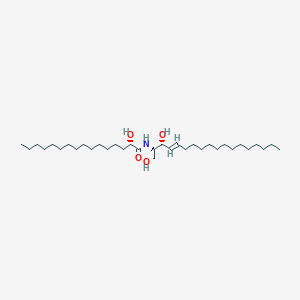
N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine is a complex sphingolipid molecule. Sphingolipids are a class of lipids that play crucial roles in cellular structure and signaling. This particular compound is known for its involvement in various biological processes, including cell membrane integrity and signal transduction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of D-erythro-Sphingosine.
Acylation: The hydroxyl group at the second position of D-erythro-Sphingosine is acylated with palmitic acid under specific reaction conditions, often involving the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Purification: The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of biocatalysts and enzyme-mediated reactions is also explored to enhance yield and reduce environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of palmitoyl ketone derivatives.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of N-substituted derivatives with varied biological activities.
Scientific Research Applications
N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine has diverse applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid chemistry and interactions.
Biology: Investigated for its role in cell signaling pathways, apoptosis, and cell differentiation.
Medicine: Explored for its potential therapeutic effects in treating diseases like cancer, neurodegenerative disorders, and metabolic syndromes.
Industry: Utilized in the formulation of skincare products due to its role in maintaining skin barrier function and hydration.
Mechanism of Action
The mechanism of action of N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with sphingolipid receptors and enzymes involved in sphingolipid metabolism.
Pathways: It modulates signaling pathways such as the ceramide pathway, influencing cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Ceramide: Another sphingolipid with similar structural features but differing in the acyl chain length and saturation.
Sphingosine-1-phosphate: A phosphorylated derivative with distinct signaling roles.
Glucosylceramide: A glycosylated sphingolipid involved in glycosphingolipid metabolism.
Uniqueness: N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine is unique due to its specific hydroxylation and acylation pattern, which imparts distinct biological functions and interactions compared to other sphingolipids.
Properties
IUPAC Name |
(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h26,28,31-33,36-38H,3-25,27,29-30H2,1-2H3,(H,35,39)/b28-26+/t31-,32+,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZGQPJRQXHVQX-UMKNRRHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
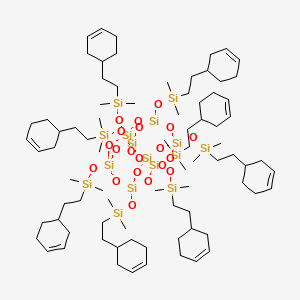
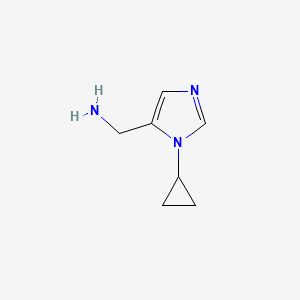
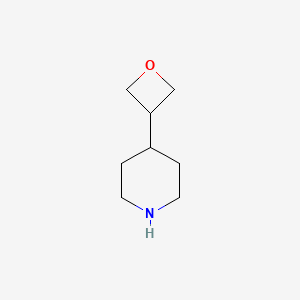
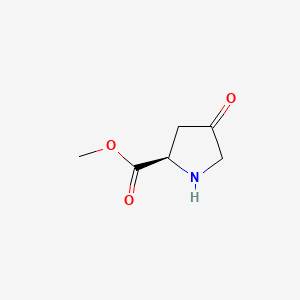
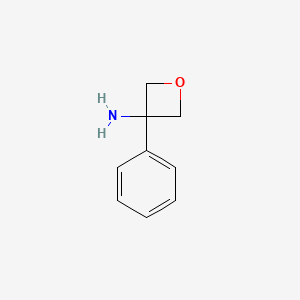
![2H-thiazino[2,3-a]benzimidazole](/img/structure/B593816.png)
